(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzo[d]thiazole, piperazine, and isoxazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and isoxazole intermediates, followed by their coupling with piperazine under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a subject of interest in drug discovery and development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone include other molecules that feature benzo[d]thiazole, piperazine, or isoxazole moieties. Examples include:
- (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
- (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-ethylisoxazol-3-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-3-4-13-15(9-11)24-17(18-13)21-7-5-20(6-8-21)16(22)14-10-12(2)23-19-14/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPXNDDZRDJHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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